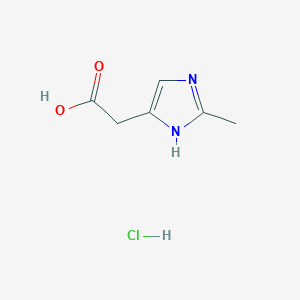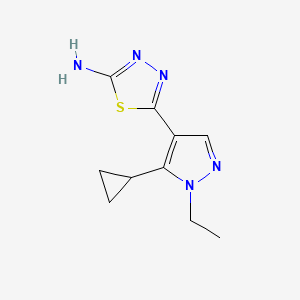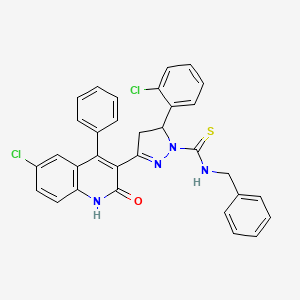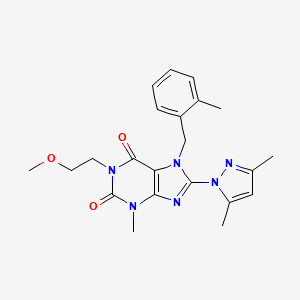![molecular formula C15H20N4O3S B2994782 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953229-10-2](/img/structure/B2994782.png)
3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been well studied in the past decade due to their importance as bioactive scaffolds . The synthetic pathways of these compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the synthesis of imidazo[1,2-a]pyridines involves various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as pyrimidin-2-yl acetate, have been analyzed. It has a molecular weight of 138.12 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 138.042927438 g/mol, Monoisotopic Mass of 138.042927438 g/mol, Topological Polar Surface Area of 52.1 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the pharmaceutical potential of similar compounds in disease treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Potential : Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the versatility of similar compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown significant anticancer activity, highlighting the potential of structurally related compounds in cancer treatment (Abdellatif et al., 2014).
Gastric Antisecretory Activity : Studies on condensed thienopyrimidines have explored their gastric antisecretory activity, suggesting possible applications in treating gastric conditions (Sugiyama et al., 1989).
Anticonvulsant Activity : Research has focused on the synthesis of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products, showing anticonvulsant activity and suggesting therapeutic potential in epilepsy treatment (Severina et al., 2019).
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is not well understood at this time. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions may induce conformational changes in the target proteins, altering their activity .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with target proteins .
Eigenschaften
IUPAC Name |
3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-8-16-15-19(14(10)22)12(9-23-15)7-13(21)18-5-3-17(4-6-18)11(2)20/h8,12H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDEYGCNMBMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)
![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)





![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)